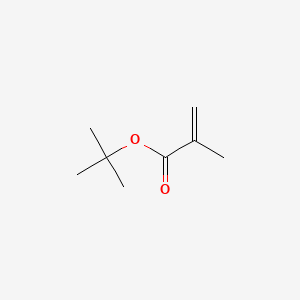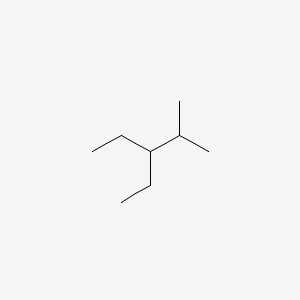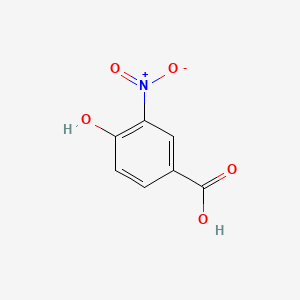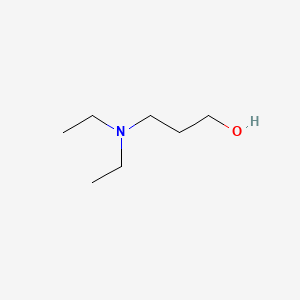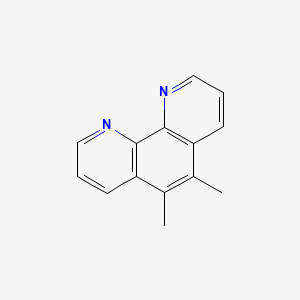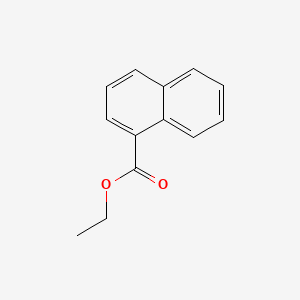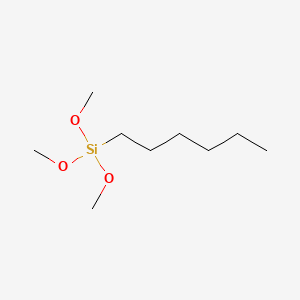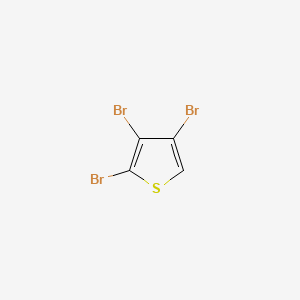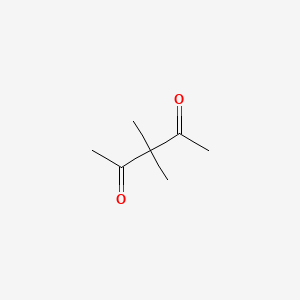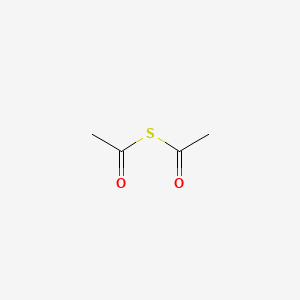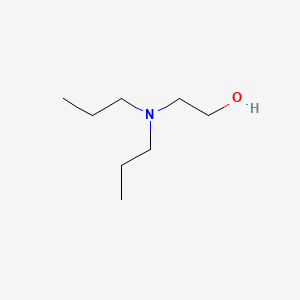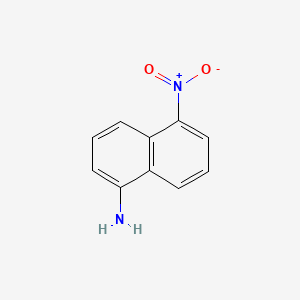
3,3-Dimethyl-1,2-epoxybutane
描述
3,3-Dimethyl-1,2-epoxybutane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a tert-butyl group attached to the oxirane ring. It is a colorless liquid with a distinct odor and is used in various chemical reactions due to its high reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1,2-epoxybutane can be synthesized through several methods. One common approach involves the epoxidation of 2-tert-butyl-2-butene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane with high selectivity.
Industrial Production Methods: In industrial settings, this compound is produced using similar epoxidation techniques but on a larger scale. The process involves the continuous flow of reactants through a reactor, ensuring efficient mixing and reaction completion. The product is then purified through distillation to obtain high-purity this compound.
化学反应分析
Types of Reactions: 3,3-Dimethyl-1,2-epoxybutane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids, leading to the formation of diols.
Reduction: Reduction of this compound can be achieved using metal hydrides such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and halides, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, halides
Major Products Formed:
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxirane derivatives
科学研究应用
3,3-Dimethyl-1,2-epoxybutane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides and their biological significance.
Medicine: Research on this compound includes its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and versatility.
作用机制
The mechanism of action of 3,3-Dimethyl-1,2-epoxybutane involves the opening of the oxirane ring, which is highly strained and reactive. This ring-opening can occur through various pathways, depending on the reagents and conditions used. The molecular targets and pathways involved include nucleophilic attack on the oxirane ring, leading to the formation of new bonds and the generation of different products.
相似化合物的比较
2-tert-Butyl-2-butene: A precursor in the synthesis of 3,3-Dimethyl-1,2-epoxybutane.
Methyl tert-butyl ether (MTBE): Another tert-butyl-containing compound used as a fuel additive and solvent.
tert-Butyl hydroperoxide: Used in oxidation reactions similar to those involving this compound.
Uniqueness: this compound is unique due to its highly strained three-membered ring, which makes it exceptionally reactive compared to other tert-butyl-containing compounds. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
2-tert-butyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAYDCIZOFDHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-57-5 | |
| Record name | Poly(tert-butylethylene oxide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001020954 | |
| Record name | 3,3-Dimethyl-1,2-epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2245-30-9 | |
| Record name | 2-(1,1-Dimethylethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyloxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butyloxirane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethyl-1,2-epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some known applications of 3,3-Dimethyl-1,2-epoxybutane in organic synthesis?
A1: this compound serves as a valuable reagent in organic synthesis. For instance, it's a key starting material in the synthesis of Isotebuconazole [], a fungicide. Additionally, it plays a role in synthesizing pivaloylacetonitrile [], a crucial precursor for various compounds, including the herbicide Isouron and p38 MAP kinase inhibitors.
Q2: How does the structure of this compound influence its reactivity?
A2: The steric hindrance imposed by the tert-butyl group in this compound significantly influences its reactivity. This steric effect leads to regioselectivity in ring-opening reactions. For example, in the synthesis of Isotebuconazole, the reaction with 1H-1,2,4-triazole preferentially occurs at the less hindered carbon of the epoxide ring, ultimately yielding the desired product [].
Q3: Has the enantioselective resolution of this compound been investigated?
A3: Yes, researchers have explored the enantioselective reduction of this compound using chiral reagents. Studies employing B-isopinocampheyl-9-borabicyclo[3.3.1]nonane-potassium hydride (IPC-9-BBN-KH) have demonstrated moderate enantiomeric excesses in the resulting alcohol product [], highlighting the potential for asymmetric synthesis using this epoxide.
Q4: Are there any studies regarding the enzymatic hydrolysis of this compound?
A4: Research indicates that rabbit liver microsomal epoxide hydrolase can catalyze the hydrolysis of racemic this compound []. Interestingly, the enzyme exhibits substrate enantioselectivity, preferentially hydrolyzing one enantiomer over the other. This finding suggests potential applications in chiral resolution or in studying enzyme-substrate interactions.
Q5: Beyond its synthetic utility, are there other reported applications of this compound?
A5: Research has shown that a marine bacterium, Staphylococcus saprophyticus strain L-38, produces this compound as a volatile compound []. Interestingly, this volatile organic compound (VOC) exhibits potent inhibitory activity against the growth and aflatoxin production of the fungus Aspergillus flavus, highlighting its potential application in food preservation and safety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


